molecular formula C13H17NO2 B6611764 n-(2-Hydroxycyclohexyl)benzamide CAS No. 5450-83-9

n-(2-Hydroxycyclohexyl)benzamide

Cat. No.: B6611764
CAS No.: 5450-83-9
M. Wt: 219.28 g/mol
InChI Key: WIJPGRLOJGSUFK-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclohexyl)benzamide is an organic compound that belongs to the group of organic molecules called amides. It has the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by the presence of a benzamide group attached to a cyclohexyl ring with a hydroxyl group at the 2-position.

Preparation Methods

The synthesis of N-(2-Hydroxycyclohexyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields . Industrial production methods typically involve similar condensation reactions, often optimized for large-scale production.

Chemical Reactions Analysis

N-(2-Hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The hydroxyl group on the cyclohexyl ring can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxycyclohexyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential antioxidant and antibacterial activities.

    Medicine: Research has explored its potential use in drug discovery, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is utilized in the production of various industrial materials, including plastics and rubber.

Mechanism of Action

The mechanism of action of N-(2-Hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its observed biological effects. For example, it may inhibit serine proteases, which are involved in various physiological processes .

Comparison with Similar Compounds

N-(2-Hydroxycyclohexyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity against E. coli, K. pneumoniae, and S.

    2,3-Dimethoxybenzamide: Exhibits antioxidant and metal chelating activities.

    3-Acetoxy-2-methylbenzamide: Also known for its antioxidant properties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPGRLOJGSUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281405
Record name n-(2-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-83-9
Record name NSC21551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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